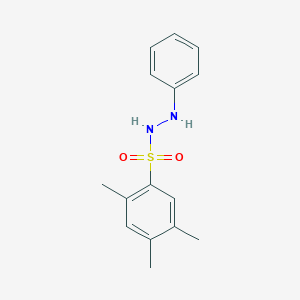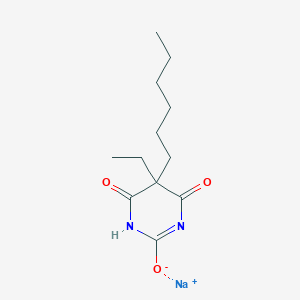
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide, also known as TMB-PSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. This compound has been reported to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide in lab experiments is its low toxicity. It has been reported to have low cytotoxicity against normal human cells. Additionally, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of using 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide. One potential area of research is the development of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide could lead to the production of larger quantities of this compound, which could facilitate its use in scientific research.
Conclusion:
In conclusion, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is a chemical compound that has shown significant potential for scientific research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising compound for the development of new drugs and therapies. However, further studies are needed to fully understand the mechanism of action of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that can be purified using recrystallization techniques.
Applications De Recherche Scientifique
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. It has been reported to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-9-13(3)15(10-12(11)2)20(18,19)17-16-14-7-5-4-6-8-14/h4-10,16-17H,1-3H3 |
Clé InChI |
CLBWCQCPCVGKFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NNC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NNC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)
![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)



![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)